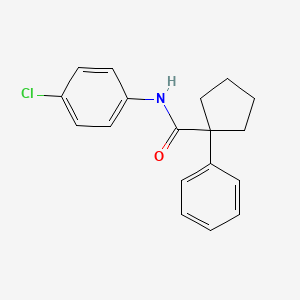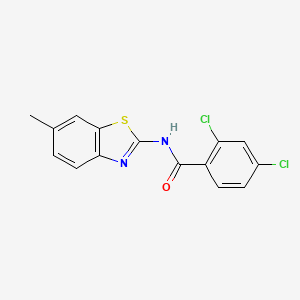
2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in various fields such as biologically active substances, dyes, semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar benzothiazole derivatives can offer insights into its potential properties and applications.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole ring and subsequent functionalization. For example, a derivative of 1,3,4-thiadiazole was synthesized with an 84% yield using a dehydrosulfurization reaction of hydrazinecarbothioamide under the action of iodine and triethylamine in a DMF medium . Another synthesis approach for a related compound utilized the reactivity of cyanomethylene functionality to construct new heterocycles hybrid with 1,3,4-thiadiazole moiety . These methodologies suggest that the synthesis of 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide could also involve similar strategies for constructing the benzothiazole core and introducing the appropriate substituents.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry . Single-crystal X-ray diffraction studies provide detailed conformational features of these compounds . For instance, two novel benzothiazoles were characterized by X-ray diffraction, revealing their crystalline structures and the presence of intermolecular hydrogen bonds and π-π stacking interactions . These structural analyses are crucial for understanding the molecular interactions and stability of the compounds.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions due to their reactive functional groups. The papers provided do not detail specific reactions for the compound , but the synthesis and functionalization methods imply that these molecules can undergo reactions typical for amides, halides, and heterocyclic compounds. For example, the cyanomethylene group in a related compound was exploited for the construction of new heterocycles , indicating that similar reactive sites on 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide could be used for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of halogens, amide groups, and the benzothiazole ring can affect properties such as solubility, melting point, and reactivity. While the specific properties of 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide are not provided, related compounds have been characterized by elemental analysis and spectroscopic techniques . Additionally, the biological activities of these compounds, such as cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity, have been evaluated, suggesting that the compound may also possess similar properties .
Aplicaciones Científicas De Investigación
Antitumor Applications
Compounds structurally related to 2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide have been synthesized and evaluated for their potent antitumor activities. For instance, derivatives have shown selective cytotoxicity against tumorigenic cell lines, exhibiting excellent in vivo inhibitory effects on tumor growth. This highlights the compound's potential in cancer research and therapy (Yoshida et al., 2005). Furthermore, specific derivatives have demonstrated proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Antimicrobial Applications
The synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been explored, with both the ligand and its complexes showing significant in vitro antibacterial activities against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests their utility in developing new antimicrobial agents (Obasi et al., 2017).
Synthetic Chemistry and Material Science
In synthetic chemistry, benzothiazole derivatives serve as versatile synthons for creating a wide range of chemical structures, which are crucial for pharmaceutical development and material science. For example, the synthesis and reactivity of benzothiazol-2-ylcarbonylhydroximoyl chloride have been investigated, showcasing its versatility in reacting with various amines to produce novel heterocycles (Farag et al., 1997). Additionally, benzothiazoles have been synthesized through a TEMPO-catalyzed electrochemical C–H thiolation, offering a metal- and reagent-free method for their preparation, which is significant for sustainable chemistry practices (Qian et al., 2017).
Direcciones Futuras
The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
Propiedades
IUPAC Name |
2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-4-3-9(16)7-11(10)17/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGXIIBHOKCSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)

![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)
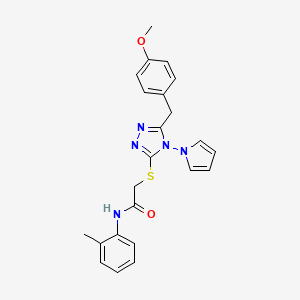
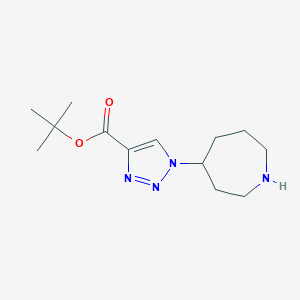

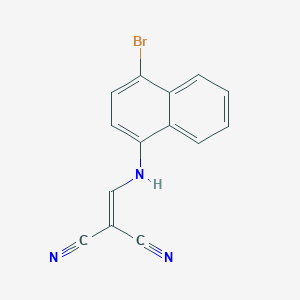

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)


